molecular formula C25H30N2O2 B5142020 (3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B5142020
M. Wt: 390.5 g/mol
InChI Key: HYQLYRNUPFKESE-JWQCQUIFSA-N
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Description

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol, also known as PEBP, is a synthetic compound that has been widely studied for its potential medical applications. PEBP belongs to the class of compounds known as opioid receptor antagonists, which are drugs that bind to and block the activity of opioid receptors in the brain and other parts of the body.

Mechanism of Action

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol works by binding to and blocking the activity of opioid receptors in the brain and other parts of the body. This action can help to reduce the symptoms of opioid withdrawal and addiction, as well as provide relief from pain.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol has been shown to have a number of biochemical and physiological effects, including the ability to reduce the activity of the dopamine reward system in the brain. This can help to reduce the risk of addiction and dependence on opioids.

Advantages and Limitations for Lab Experiments

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol has a number of advantages for use in lab experiments, including its ability to selectively block the activity of opioid receptors without affecting other receptors in the brain. However, (3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol also has some limitations, including the fact that it can be difficult to produce in large quantities and may be expensive to use in some experiments.

Future Directions

There are a number of potential future directions for research on (3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol, including the development of new and more efficient synthesis methods, the exploration of its potential use in the treatment of other medical conditions, and the investigation of its potential use as a tool for studying the opioid system in the brain.

Synthesis Methods

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the production of the compound.

Scientific Research Applications

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol has been studied for its potential use in a variety of medical applications, including the treatment of opioid addiction, depression, and anxiety. (3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol has been shown to block the activity of opioid receptors in the brain, which can help to reduce the symptoms of opioid withdrawal and addiction.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c28-23-12-16-27(17-13-23)24-14-15-26(19-25(24)29)18-22-9-5-4-8-21(22)11-10-20-6-2-1-3-7-20/h1-9,23-25,28-29H,12-19H2/t24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQLYRNUPFKESE-JWQCQUIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC=CC=C3C#CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=CC=C3C#CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol

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